Ethyl (3-trifluoromethylbenzoyl)acetate

Physical Chemistry Chemical Engineering Process Development

Ethyl (3-trifluoromethylbenzoyl)acetate (CAS 1717-42-6) is a β-ketoester featuring a 3-trifluoromethyl (-CF3) substituent on the benzoyl ring, with a molecular weight of 260.21 g/mol and a purity specification of 97% (HPLC). It is a liquid at room temperature with a boiling point of 250-251 °C and a density of 1.267 g/mL at 25 °C.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 1717-42-6
Cat. No. B157145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-trifluoromethylbenzoyl)acetate
CAS1717-42-6
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3
InChIKeyYCHPVUWFIZXXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-trifluoromethylbenzoyl)acetate (CAS 1717-42-6): A Key β-Ketoester Building Block for Advanced Pharmaceutical Synthesis


Ethyl (3-trifluoromethylbenzoyl)acetate (CAS 1717-42-6) is a β-ketoester featuring a 3-trifluoromethyl (-CF3) substituent on the benzoyl ring, with a molecular weight of 260.21 g/mol and a purity specification of 97% (HPLC) . It is a liquid at room temperature with a boiling point of 250-251 °C and a density of 1.267 g/mL at 25 °C . This compound is primarily employed as a reactant in the synthesis of pharmaceutically relevant heterocycles, including pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and diaryl-substituted pyrazoles as potent CCR2 receptor antagonists .

Why Substituting Ethyl (3-trifluoromethylbenzoyl)acetate with Simpler β-Ketoesters Can Compromise Your Synthesis


The 3-trifluoromethyl group is not an inert substituent; it fundamentally alters the electronic and steric environment of the β-ketoester scaffold. This modification can lead to predictable differences in physicochemical properties, such as increased lipophilicity and altered acidity (pKa), which directly impact solubility, reaction kinetics, and purification processes . For instance, the predicted pKa of this compound is 9.61±0.46 , a value that is expected to differ significantly from non-fluorinated analogs like ethyl benzoylacetate, thereby affecting its behavior in acid/base extractions and nucleophilic reactions. More importantly, the presence of the -CF3 group is a critical determinant for biological activity in the final drug candidate, as it is a known bioisostere that can enhance metabolic stability and target binding. Therefore, substituting this compound with an analog lacking the specific 3-CF3 substitution pattern would likely yield different synthetic outcomes and, in the context of drug discovery, result in a different final compound with altered biological properties.

Quantitative Differentiation of Ethyl (3-trifluoromethylbenzoyl)acetate (CAS 1717-42-6) from Key Analogs


Physicochemical Profile Comparison: Density and Boiling Point vs. Para-Analog

The position of the trifluoromethyl group on the benzoyl ring influences the compound's fundamental physical properties. A comparison between Ethyl (3-trifluoromethylbenzoyl)acetate (meta-isomer) and Ethyl (4-trifluoromethylbenzoyl)acetate (para-isomer, CAS 106263-53-0) shows a quantifiable difference in density. While the boiling points are within a similar range, the meta-isomer is slightly less dense. This difference, though small, can be critical for distillation processes and formulation calculations .

Physical Chemistry Chemical Engineering Process Development

Established Reactivity: Validated Routes to Pyrido[1,2-a]benzimidazoles and CCR2 Antagonists

The primary evidence for selecting this compound is its validated utility as a reactant in published synthetic protocols leading to specific pharmacologically active heterocycles. Sigma-Aldrich and other vendors explicitly cite its use in the preparation of pyrido[1,2-a]benzimidazoles (cytotoxic/antiplasmodial) and diaryl-substituted pyrazoles (CCR2 antagonists) . These are specific, structure-dependent transformations where the 3-trifluoromethylbenzoyl group is an integral part of the target molecule. In contrast, the analog ethyl benzoylacetate (CAS 94-02-0), lacking the -CF3 group, would lead to a completely different compound with an undefined biological profile in these same reaction sequences [1].

Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

Primary Application Scenarios for Ethyl (3-trifluoromethylbenzoyl)acetate (CAS 1717-42-6)


Synthesis of Pyrido[1,2-a]benzimidazole Derivatives for Antiplasmodial Drug Discovery

This compound serves as a key reactant for constructing the core structure of pyrido[1,2-a]benzimidazoles, a class of compounds investigated for their cytotoxic and antiplasmodial properties . The specific 3-trifluoromethylphenyl group from the starting material is directly incorporated into the final heterocyclic scaffold, making it essential for generating the desired lead compound. Substituting it with a non-fluorinated or differently substituted benzoylacetate would yield an entirely different set of molecules.

Development of Potent CCR2 Receptor Antagonists

In medicinal chemistry programs targeting the C-C chemokine receptor type 2 (CCR2), which is implicated in inflammatory diseases, this compound is used to synthesize diaryl-substituted pyrazoles that act as potent CCR2 antagonists . The presence and position of the trifluoromethyl group are crucial for the binding affinity and selectivity of the resulting pyrazole derivatives. The use of this specific intermediate is therefore mandatory for replicating the published structure-activity relationships (SAR) and achieving the desired pharmacological profile.

Regioselective Synthesis of 3-Trifluoromethyl Pyrazoles

The compound's β-ketoester structure, activated by the electron-withdrawing 3-CF3 group, makes it a suitable substrate for cyclocondensation reactions. Its unique reactivity profile, influenced by the meta-CF3 substitution, can be leveraged in one-pot or multi-step protocols to achieve regioselective synthesis of 3-trifluoromethyl-substituted pyrazoles , a privileged scaffold in pharmaceutical and agrochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (3-trifluoromethylbenzoyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.